![molecular formula C12H11N5O2 B11860659 5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11860659.png)
5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative characterized by a 5-amino group and a 4-methoxyphenyl substituent at the N1 position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with notable pharmacological activities, including antitumor, antimicrobial, and antifungal properties . The 4-methoxyphenyl group introduces electron-donating effects, which may enhance solubility and influence interactions with biological targets compared to simpler phenyl analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit notable antimicrobial properties. For instance, a series of synthesized compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The results indicated that several derivatives showed significant efficacy compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Compound | Antimicrobial Activity | Target Organisms |
---|---|---|
2e | High | Gram-positive bacteria |
2f | Moderate | Gram-negative bacteria |
2g | Significant | Fungi |
Anticancer Applications
The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a crucial pharmacophore in numerous anticancer agents. Research indicates that compounds derived from this scaffold can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in cancer cell proliferation and angiogenesis. For example, one study reported that specific derivatives significantly inhibited tumor growth in MCF-7 breast cancer cell lines and induced apoptosis through mechanisms involving cell cycle arrest and DNA fragmentation .
Case Study: Dual Inhibition
In a study focusing on dual EGFR/VEGFR inhibitors:
- Compound 5i was identified as a potent inhibitor with IC50 values of 0.3 µM against EGFR and 7.60 µM against VEGFR.
- Molecular docking studies revealed its binding affinity to the active sites of both receptors, supporting its potential as a multitarget anticancer agent .
Enzyme Inhibition
Another promising application of 5-amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, making them attractive targets for cancer therapy. Compounds based on this scaffold have shown effectiveness in inhibiting CDK activity, which could lead to the development of novel therapeutics aimed at controlling cancer progression .
Summary
The compound this compound demonstrates a wide array of applications in medicinal chemistry:
- Antimicrobial Agents : Effective against various pathogens.
- Anticancer Therapeutics : Dual inhibitors targeting critical pathways in cancer cell survival and proliferation.
- Enzyme Inhibitors : Potential CDK inhibitors for cancer treatment.
These findings underscore the importance of further research into this compound's derivatives to explore their full therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the N1 position significantly impacts electronic properties, solubility, and reactivity. Key comparisons include:
Notes:
- Methoxy groups enhance solubility in polar solvents (e.g., ethanol) compared to halogenated or nitro-substituted derivatives .
- Fluorine substituents improve stability and binding affinity in some biological systems .
Anticancer Activity
- Target Compound : Structural analogs with 1,5-diphenyl substitutions (e.g., 1,5-diphenyl-6-substituted derivatives) exhibit potent apoptosis induction in RKO colon cancer cells, suggesting that dual substitution enhances cytotoxicity .
- 1-(4-Methoxyphenyl) vs.
Antifungal Activity
- 5-Amino-6-arylamino Derivatives: The addition of an arylamino group at position 6 (e.g., 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones) significantly boosts antifungal efficacy against Botrytis cinerea and Sclerotinia sclerotiorum (100% inhibition at 50 mg/L) .
Antimicrobial Activity
- 1-(2,4-Dinitrophenyl) Derivative : Shows strong antimicrobial activity due to electron-withdrawing nitro groups, which may facilitate interactions with microbial enzymes . The target compound’s methoxy group is less reactive in such contexts.
Key Observations :
- The use of nanocatalysts (e.g., Preyssler nanoparticles) improves eco-friendliness and recyclability in the synthesis of methoxyphenyl derivatives .
- Longer reaction times (24 hours) are required for fluorophenyl analogs compared to simpler phenyl derivatives .
Biological Activity
5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound can be synthesized using microwave-assisted methods which enhance yield and reduce reaction times. For instance, a study demonstrated the successful synthesis of related pyrazolo compounds with promising antifungal activity through similar methodologies .
2. Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit notable antimicrobial properties. In vitro studies have shown that various substituted pyrazoles have significant activity against pathogens such as Staphylococcus aureus and Candida albicans. For example, one study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against specific bacterial strains .
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
5a | 0.22 | Staphylococcus aureus |
5b | 0.25 | Candida albicans |
3. Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including HeLa and MCF7 cells. One study highlighted that certain pyrazolo derivatives were effective in arresting the cell cycle and inducing apoptosis at low concentrations, indicating their potential as therapeutic agents against cancer .
Case Study: Anticancer Activity
A study focused on a series of pyrazolo derivatives reported that compounds with specific substitutions exhibited significant growth inhibition rates of up to 54% against liver cancer cells (HepG2) and 38% against cervical cancer cells (HeLa). Importantly, these compounds showed minimal toxicity towards normal fibroblasts, suggesting a favorable safety profile for further development .
4. Mechanistic Insights
The biological activity of this compound is often linked to its ability to interact with key biological targets. For instance, docking studies have suggested that the compound may inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation and transcriptional control in cancer cells. These interactions could explain the observed anticancer effects and warrant further investigation into structure-activity relationships (SAR) to optimize efficacy .
5. Conclusion
The compound this compound exhibits significant biological activities, particularly antimicrobial and anticancer effects. Its synthesis through efficient methodologies like microwave-assisted reactions not only enhances yield but also supports the development of novel therapeutic agents. Continued research into its mechanisms of action and structural modifications will be essential in harnessing its full potential in medicinal chemistry.
Q & A
Q. Basic: What are the established synthetic routes for 5-amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
Methodological Answer:
The compound is synthesized via acid-catalyzed cyclocondensation. Key methods include:
- Preyssler Nanocatalyst Method : React 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with aromatic aldehydes using acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) under reflux. This green method achieves high yields (85–95%) and avoids toxic catalysts like HCl or polyphosphoric acid .
- Formic Acid Cyclization : Treat 5-amino-3-methyl-1H-phenylpyrazole-4-carbonitrile with formic acid, forming pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through intramolecular cyclization .
- Ethyl Alcanoate Condensation : React 5-amino-1-phenylpyrazole-4-carboxamide with ethyl alcanoates in ethanol using sodium ethoxide as a base. This yields 6-substituted derivatives .
Q. Basic: How is structural characterization performed for this compound and its derivatives?
Methodological Answer:
Characterization involves:
- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). For example, the 1-(2-chloroethyl) derivative was analyzed to confirm purine-like geometry .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify substituent effects (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 415.1062 for kinase inhibitors) .
- HPLC : Verify purity (>98%) for pharmacological studies .
Q. Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Antifungal Assays : Test against Botrytis cinerea and Sclerotinia sclerotiorum using inhibition rates at 10–50 mg/L. Derivatives with methyl substituents show 83–100% inhibition .
- Herbicidal Activity : Screen against Brassica napus and Echinochloa crusgalli at 10–100 mg/L. Chloro- and nitro-substituted derivatives exhibit 100% inhibition .
Table 1: Bioactivity of Selected Derivatives
Substituent (R) | Target Organism | Inhibition Rate (%) (50 mg/L) | Reference |
---|---|---|---|
2-Chlorophenyl | B. cinerea | 100 | |
4-Nitrobenzamido | E. crusgalli | 100 |
Q. Advanced: How can synthesis be optimized for regioselectivity and yield?
Methodological Answer:
- Catalyst Screening : Compare Preyssler nanocatalysts (high surface area, recyclable) vs. traditional acids (HCl, polyphosphoric acid). Preyssler reduces reaction time (2–4 h vs. 5 h) and increases yields (47–60% → 85–95%) .
- Solvent Effects : Use water or ethanol for eco-friendly conditions. Aqueous synthesis reduces byproducts and improves purity .
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance cyclization efficiency .
Q. Advanced: How to resolve contradictions in catalytic efficiency data across studies?
Methodological Answer:
Contradictions arise from differences in:
- Catalyst Loadings : Preyssler requires 0.5 mol%, while HCl needs stoichiometric amounts .
- Reaction Monitoring : Use TLC or HPLC to track intermediates. For example, incomplete cyclization in acetic acid reflux leads to lower yields .
- Analytical Consistency : Standardize NMR (e.g., DMSO-d₆ solvent) and crystallography (SHELX refinement) protocols .
Q. Advanced: What pharmacological targets are associated with this compound?
Methodological Answer:
- Phosphodiesterase 9A (PDE9A) : Derivatives like 1-(2-chlorophenyl)-6-(trifluoropropyl) inhibit PDE9A (IC₅₀ < 100 nM) via crystal structure-guided design .
- Kinase Inhibition : Modify the 4-methoxyphenyl group to target VEGF receptors. YLL545 (a derivative) shows antiangiogenic activity in in vitro kinase assays .
- Anticancer Targets : Screen against ALDH1A isoforms using structure-activity relationship (SAR) models. Chlorophenyl derivatives exhibit submicromolar IC₅₀ values .
Q. Advanced: How to determine the mechanism of antifungal action?
Methodological Answer:
- SAR Studies : Compare methyl (R = Me) vs. benzyl (R = PhCH₂) substituents. Methyl derivatives show 20% higher activity due to enhanced membrane permeability .
- Enzyme Inhibition Assays : Test against fungal cytochrome P450 enzymes using UV-Vis spectroscopy. Thioether derivatives disrupt ergosterol biosynthesis .
- Molecular Docking : Model interactions with Botrytis β-tubulin using AutoDock Vina. Pyrimidin-4-one scaffolds bind to the colchicine site (ΔG = −9.2 kcal/mol) .
Q. Advanced: What green chemistry principles apply to its synthesis?
Methodological Answer:
- Nanocatalyst Reusability : Preyssler nanoparticles retain >90% activity after 5 cycles due to robust Keggin structure .
- Solvent-Free Conditions : Use microwave-assisted reactions to reduce waste. Achieve 70% yield in 30 minutes .
- Atom Economy : Optimize stoichiometry (e.g., 1:1 aldehyde:carboxamide ratio) to minimize byproducts .
Properties
Molecular Formula |
C12H11N5O2 |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
5-amino-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H11N5O2/c1-19-9-4-2-8(3-5-9)17-11-10(6-15-17)12(18)16(13)7-14-11/h2-7H,13H2,1H3 |
InChI Key |
VRSPBFGNFGWUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N |
Origin of Product |
United States |
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